1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid
Description
The compound “1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid” features a unique hybrid structure combining a strained azetidine ring (a four-membered saturated heterocycle with three carbons and one nitrogen) and a 1,3-thiazole moiety linked via a carbamoylmethyl group. The carboxylic acid at the 3-position of azetidine introduces acidity and hydrogen-bonding capacity, which could influence solubility and receptor-binding profiles .
This compound’s structural motifs are reminiscent of pharmacologically active agents, such as β-lactam antibiotics (e.g., cephalosporins) and kinase inhibitors, where azetidine and thiazole rings are common. However, its exact biological activity remains underexplored in the provided evidence.
Properties
IUPAC Name |
1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c13-7(11-9-10-1-2-16-9)5-12-3-6(4-12)8(14)15/h1-2,6H,3-5H2,(H,14,15)(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHDQVLCBUBNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=NC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds containing thiazole and indole moieties can bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Thiazole derivatives are known to undergo electrophilic substitution due to the delocalization of π-electrons . This property might play a role in the interaction of the compound with its targets.
Biochemical Pathways
Thiazole and indole derivatives are known to activate or inhibit various biochemical pathways . The compound might have similar effects on certain pathways, leading to diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties might influence the bioavailability of the compound.
Result of Action
Compounds containing thiazole and indole moieties are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities . This compound might have similar effects.
Biological Activity
1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
The compound has the molecular formula and features an azetidine ring and a thiazole moiety, which are known for their pharmacological relevance. The unique structure contributes to its biological activity.
Anticancer Activity
Research has indicated that derivatives of thiazole compounds exhibit potent anticancer properties. For instance, a related compound demonstrated significant anti-proliferative activity against various tumor cell lines, including human B-cell lymphoma (BJAB), with mechanisms involving cell cycle arrest at the G0/G1 phase. This suggests that 1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid may share similar pathways in inhibiting cancer cell growth .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 14 | BJAB | 5.0 | G0/G1 Cell Cycle Arrest |
| 1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid | TBD | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. Studies have shown that compounds with similar structures have exhibited effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, suggesting that 1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid could be effective against various microbial strains .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microbe Tested | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 | 31.25 |
| Compound B | Bacillus subtilis | 7.81 | 15.62 |
| 1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid | TBD | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes.
- Receptor Interaction : It may modulate receptor activities on cell surfaces, affecting signal transduction pathways.
- Cellular Disruption : The compound could interfere with DNA replication or protein synthesis, leading to apoptosis in cancer cells.
Case Studies
A study focusing on the structure-activity relationship (SAR) of thiazole derivatives highlighted the importance of specific functional groups in enhancing biological activity. The incorporation of the azetidine structure was found to improve potency against cancer cells while maintaining selectivity towards non-cancerous cells .
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated that thiazole derivatives exhibit antimicrobial properties. The incorporation of the thiazole moiety into the azetidine structure may enhance the antimicrobial efficacy against a range of pathogens. Research indicates that compounds with similar structures can inhibit bacterial growth effectively, making them candidates for antibiotic development .
Anti-inflammatory Properties
Thiazole derivatives have been studied for their anti-inflammatory effects. The azetidine ring in this compound may contribute to modulating inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Recent investigations into thiazole-based compounds suggest that they may possess anticancer properties by inducing apoptosis in cancer cells. The unique structural features of 1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid could be pivotal in designing novel anticancer agents .
Neurological Applications
The compound's ability to cross the blood-brain barrier may position it as a candidate for treating neurological disorders. Thiazole derivatives have shown promise in alleviating symptoms associated with neurodegenerative diseases, suggesting that further research into this compound could yield significant findings .
Case Studies and Research Findings
Comparison with Similar Compounds
1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
- Structure : Replaces the thiazole ring with a benzothiazole system and adds a fluorine substituent.
- Fluorination may alter electronic effects and metabolic stability .
- Molecular Weight : 252.26 g/mol vs. 269.29 g/mol (target compound).
5-(4-Substituted)diazenyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles
- Structure : Features a triazole-thiazole hybrid with diazenyl and aryl substituents.
- Activity: Demonstrates antitumor activity against MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma) cell lines (IC50 = 1.19–3.4 µM) .
- Comparison : The target compound lacks the triazole and diazenyl groups, which may reduce steric bulk and alter target selectivity.
1-(4-(2-Aminothiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylate (4a)
- Structure : Substitutes azetidine with a pyrrolidine ring and includes an ester group.
- Impact : Pyrrolidine’s five-membered ring reduces ring strain compared to azetidine, possibly enhancing synthetic accessibility but decreasing rigidity.
Physicochemical and Spectroscopic Properties
Stability and Metabolic Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
